5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one is an organic compound with the molecular formula C8H7ClO2 It is a derivative of cycloheptatrienone, featuring a chlorine atom and a methoxy group attached to the cycloheptatrienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one typically involves the chlorination and methoxylation of cycloheptatrienone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bonds in the cycloheptatrienone ring can participate in addition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2,4,6-cycloheptatrien-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-2,4,6-cycloheptatrien-1-one: Lacks the methoxy group, affecting its solubility and reactivity.
2-Hydroxy-2,4,6-cycloheptatrien-1-one: Contains a hydroxyl group instead of a methoxy group, influencing its chemical behavior.
Uniqueness
5-Chloro-2-methoxy-2,4,6-cycloheptatrien-1-one is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
13187-38-7 |
---|---|
Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
5-chloro-2-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-5-3-6(9)2-4-7(8)10/h2-5H,1H3 |
InChI Key |
DZWLFJSHGQBDIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=CC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.